Cannabidiol is sourced from the flowers and leaves of the cannabis plant, particularly from hemp strains that are cultivated for their high cannabidiol and low tetrahydrocannabinol content. The classification of cannabidiol varies by jurisdiction; in the United States, it is classified under federal law as a non-controlled substance if derived from hemp containing no more than 0.3% tetrahydrocannabinol by dry weight. In contrast, products containing higher levels of tetrahydrocannabinol remain classified as controlled substances.
Cannabidiol can be synthesized through various methods, including:
The molecular formula of cannabidiol is , with a molecular weight of approximately 314.46 g/mol. Its structure consists of a phenolic ring and a long aliphatic side chain, which contributes to its unique properties.
Cannabidiol can undergo several chemical reactions:
Cannabidiol exerts its effects primarily through interaction with the endocannabinoid system, particularly by modulating cannabinoid receptors CB1 and CB2. It has been shown to:
Cannabidiol has numerous applications in scientific research and medicine:
The relationship between humans and Cannabis sativa L. spans over 12,000 years, with early evidence from the Altai Mountains in Central Asia. Paleobotanical studies confirm cannabis was present ~11,700 years ago, where nomadic peoples cultivated strains selectively for psychoactive tetrahydrocannabinol (THC) content or fiber production [1]. Ancient Chinese texts (pre-2000 BCE) document Emperor Shen Nong’s use of cannabis tea for gout and malaria, while Egyptian Ebers Papyrus (1500 BCE) described topical cannabis applications for inflammation [1] [5]. The Scythians (c. 484–425 BCE) used hemp seeds in ritualistic vapors for psychoactive effects, as recorded by Herodotus [1].
The 19th century marked pivotal scientific advancements. Irish physician William Brooke O’Shaughnessy introduced cannabis therapeutics to Western medicine in 1839 after observing its analgesic properties in India [5] [9]. Roger Adams first isolated CBD in 1940, and Raphael Mechoulam elucidated its chemical structure in 1963, distinguishing it from THC’s psychoactivity [5] [7] [9]. This catalyced modern cannabinoid research, leading to the 2018 U.S. Farm Bill that federally legalized hemp-derived CBD (<0.3% THC) [9].
CBD biosynthesis occurs primarily in glandular trichomes of female flowers through a convergent enzymatic pathway. The process initiates with hexanoic acid derivation from fatty acid oxidation, culminating in olivetolic acid (OLA) formation via polyketide synthase (PKS) and olivetolic acid cyclase (OAC) [2] [10]. Geranyl pyrophosphate (GPP), synthesized from dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP) in the methylerythritol phosphate (MEP) pathway, serves as the prenyl donor. Aromatic prenyltransferase (PT) then condenses OLA and GPP into cannabigerolic acid (CBGA), the universal cannabinoid precursor [2] [6] [10].
Table 1: Key Enzymes in Cannabinoid Biosynthesis
Enzyme | Function | Product |
---|---|---|
Polyketide synthase (PKS) | Catalyzes malonyl-CoA + hexanoyl-CoA condensation | Olivetolic acid intermediate |
Olivetolic acid cyclase (OAC) | Cyclizes linear polyketide | Olivetolic acid (OLA) |
Aromatic prenyltransferase (PT) | Prenylates OLA with GPP | Cannabigerolic acid (CBGA) |
Cannabidiolic acid synthase (CBDAS) | Oxidizes CBGA | Cannabidiolic acid (CBDA) |
CBDA synthase (CBDAS), a flavin-dependent oxidase, converts CBGA to CBDA, which decarboxylates non-enzymatically to CBD upon heating or storage [2] [6]. Tissue-specific RNA sequencing in hemp "Cheungsam" confirmed highest CBDAS expression in flowers (FPKM >100), with minimal activity in leaves or stems [10]. This spatial specificity ensures efficient cannabinoid channeling.
Over 180 phytocannabinoids exist in Cannabis sativa, with CBD derivatives categorized by structural modifications to the 5-alkyl resorcinol core:
Table 2: Structural Classification of Major CBD Analogues
Analog | R1 Group | R2 Group | Bioactivity Highlights |
---|---|---|---|
Cannabidiol (CBD) | -C₅H₁₁ (pentyl) | -H | Anxiolytic, anti-seizure |
Cannabidivarin (CBDV) | -C₃H₇ (propyl) | -H | Modulates TRPV1 receptors |
Cannabidiolic acid (CBDA) | -C₅H₁₁ | -COOH | Cyclooxygenase-2 inhibition |
Cannabidiorcol (CBD-C1) | -CH₃ (methyl) | -H | Low-affinity GPR55 antagonist |
Notably, CBD-type compounds share the trans-(1R,6R) configuration but differ in alkyl chain length or functional groups, influencing pharmacological profiles [6] [7].
CBD derivatives are pharmacognostic markers for standardizing Cannabis sativa chemotypes. High-CBD hemp (e.g., Cheungsam, CBDRx) is defined by CBDAS gene dominance and low THCA synthase expression, enabling non-psychoactive therapeutic applications [10] [7]. The 2018 FDA approval of Epidiolex® (purified CBD) for Dravet and Lennox-Gastaut syndromes validated CBD’s clinical efficacy, underscoring its role in evidence-based phytotherapy [8] [9].
Mechanistically, CBD derivatives engage multi-target pharmacology:
Biotechnological advances now leverage heterologous expression systems (e.g., yeast, Nicotiana benthamiana) to produce rare CBD analogues for structure-activity relationship studies, accelerating drug discovery [2] [6]. These innovations position CBD derivatives as versatile scaffolds for treating epilepsy, chronic inflammation, and psychiatric disorders within modern pharmacopeias [3] [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7